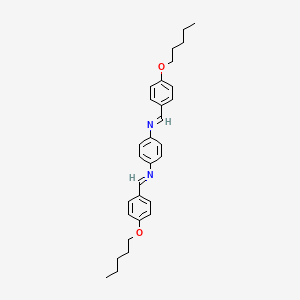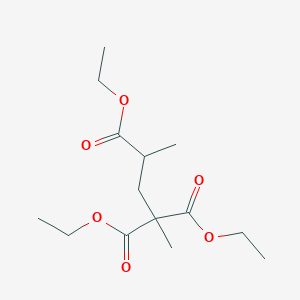
N,N'-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine is an organic compound known for its unique chemical structure and properties It is a derivative of phenylenediamine, featuring two pentyloxybenzylidene groups attached to the nitrogen atoms of the phenylenediamine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine typically involves the condensation reaction between 4-pentyloxybenzaldehyde and 1,4-phenylenediamine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine depends on its application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. The compound’s structure allows it to bind to specific molecular targets, potentially inhibiting enzymes or interfering with DNA replication. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices.
相似化合物的比较
Similar Compounds
N,N’-Bis(salicylidene)-1,4-phenylenediamine: Another Schiff base derivative with similar coordination chemistry applications.
N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine: Similar structure but with methoxy groups instead of pentyloxy groups.
Uniqueness
N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine is unique due to the presence of pentyloxy groups, which can influence its solubility, reactivity, and electronic properties. These characteristics make it particularly suitable for specific applications in materials science and biological research.
属性
CAS 编号 |
24678-99-7 |
|---|---|
分子式 |
C30H36N2O2 |
分子量 |
456.6 g/mol |
IUPAC 名称 |
1-(4-pentoxyphenyl)-N-[4-[(4-pentoxyphenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C30H36N2O2/c1-3-5-7-21-33-29-17-9-25(10-18-29)23-31-27-13-15-28(16-14-27)32-24-26-11-19-30(20-12-26)34-22-8-6-4-2/h9-20,23-24H,3-8,21-22H2,1-2H3 |
InChI 键 |
RYUJOFVIJPUISY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester](/img/structure/B11963968.png)
![N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11963984.png)

![2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide](/img/structure/B11963989.png)

![5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964012.png)
![2-(4-benzyl-1-piperazinyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11964013.png)
![5-cyclohexyl-4-{[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964014.png)

